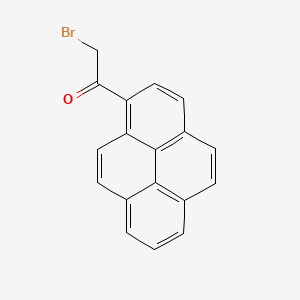

2-Bromo-1-(pyren-1-yl)ethanone

説明

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the compound officially designated as 2-bromo-1-pyren-1-ylethanone. Alternative nomenclature systems recognize this substance under several synonymous designations, including 1-(bromoacetyl)pyrene, 2-bromo-1-(1-pyrenyl)ethanone, and ethanone, 2-bromo-1-(1-pyrenyl)-. The molecular formula C18H11BrO reflects the compound's composition of eighteen carbon atoms, eleven hydrogen atoms, one bromine atom, and one oxygen atom, yielding a molecular weight of 323.18 grams per mole.

The structural designation indicates the presence of a pyrene ring system at the 1-position, with the bromoacetyl functional group providing the reactive center for subsequent chemical transformations. The pyrene moiety, characterized by its four fused benzene rings, contributes to the compound's distinctive photophysical properties and aromatic character. The bromine substitution at the alpha-carbon position relative to the carbonyl group enhances the electrophilic nature of this carbon center, facilitating nucleophilic substitution reactions that are fundamental to the compound's synthetic utility.

The Chemical Abstracts Service registry number 80480-15-5 uniquely identifies this compound in chemical databases and literature, while the Molecular Design Limited number MFCD00191839 provides additional cataloging reference. The Simplified Molecular Input Line Entry System representation BrCC(=O)c1ccc2ccc3cccc4ccc1c2c34 encodes the complete structural connectivity, facilitating computational analysis and database searches.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic analysis reveals that this compound exhibits a melting point range of 129-131 degrees Celsius, indicating a well-defined crystalline structure with specific intermolecular packing arrangements. The empirical formula C18H11BrO corresponds to the molecular composition determined through elemental analysis and mass spectrometric techniques. Storage requirements specify maintenance at temperatures of negative twenty degrees Celsius under inert atmospheric conditions to preserve structural integrity and prevent decomposition.

The three-dimensional molecular geometry features a planar pyrene ring system with the bromoacetyl substituent extending from the aromatic framework. The carbonyl group adopts a coplanar orientation with respect to the adjacent aromatic ring, facilitating conjugative interactions that influence the compound's electronic properties. The carbon-bromine bond length and the carbon-carbon bond connecting the acetyl group to the pyrene system represent critical structural parameters that determine the compound's reactivity profile.

Conformational analysis indicates restricted rotation around the bond linking the acetyl group to the pyrene ring due to steric interactions between the bromine atom and the hydrogen atoms on the adjacent aromatic ring. This conformational constraint influences the compound's spectroscopic signatures and photophysical behavior. The planar arrangement of the pyrene system promotes intermolecular stacking interactions in the solid state, contributing to the observed melting point characteristics.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Nuclear magnetic resonance spectroscopic analysis provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. The proton nuclear magnetic resonance spectrum displays signals corresponding to the aromatic protons of the pyrene ring system in the downfield region, typically between 7.5 and 9.0 parts per million. The methylene protons adjacent to the bromine atom appear as a distinctive singlet, reflecting the absence of adjacent proton coupling partners.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon at approximately 190-195 parts per million, consistent with aromatic ketone functionality. The aromatic carbon signals appear in the expected aromatic region between 120 and 140 parts per million, with the methylene carbon bearing the bromine substituent appearing at characteristic upfield positions. The multiplicity and chemical shift patterns provide unambiguous identification of the compound's structural features.

Infrared spectroscopic analysis demonstrates characteristic absorption bands corresponding to the carbonyl stretching vibration, typically observed around 1680-1700 wavenumbers. The aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber region, while carbon-hydrogen stretching modes occur around 3000-3100 wavenumbers. The carbon-bromine stretching vibration contributes to the fingerprint region, providing additional structural confirmation.

Mass spectrometric analysis yields a molecular ion peak at mass-to-charge ratio 323, corresponding to the calculated molecular weight. Fragmentation patterns typically include loss of the bromine atom, yielding characteristic fragment ions that facilitate structural elucidation. The isotope pattern reflects the presence of bromine, with the characteristic doublet separated by two mass units corresponding to the bromine-79 and bromine-81 isotopes.

Comparative Analysis with Pyrene-Based Analogues

Comparative structural analysis with related pyrene derivatives reveals significant differences in physical and chemical properties attributable to the bromoacetyl substituent. 1-Acetylpyrene, lacking the bromine substitution, exhibits different melting point characteristics and solubility profiles compared to this compound. The introduction of the bromine atom increases the molecular weight and alters the electronic distribution within the molecule, affecting both photophysical properties and chemical reactivity.

| Compound | Molecular Formula | Molecular Weight | Melting Point | Key Structural Feature |

|---|---|---|---|---|

| This compound | C18H11BrO | 323.18 | 129-131°C | Bromoacetyl group |

| 1-Acetylpyrene | C18H12O | 244.29 | Not specified | Acetyl group |

| 1-Bromopyrene | C16H9Br | 281.15 | Not specified | Direct bromine substitution |

| 1-Pyrenecarboxaldehyde | C17H10O | 230.26 | Not specified | Aldehyde functionality |

The bromoacetyl functionality distinguishes this compound from other pyrene derivatives through its enhanced electrophilic character and photochemical activity. Studies indicate that the bromoacetyl chromophoric moiety dramatically increases photoinitiating efficiency compared to unsubstituted pyrene compounds. This enhancement results from the electron-withdrawing effects of both the carbonyl group and the bromine atom, which modify the electronic excited states of the pyrene chromophore.

Fluorescence quantum yield measurements demonstrate altered photophysical behavior compared to pyrene and simple acetylpyrene derivatives. The heavy atom effect of bromine introduces intersystem crossing pathways that influence the compound's emission characteristics and photochemical reactivity. These properties make this compound particularly valuable for applications requiring controlled photochemical processes.

特性

IUPAC Name |

2-bromo-1-pyren-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrO/c19-10-16(20)14-8-6-13-5-4-11-2-1-3-12-7-9-15(14)18(13)17(11)12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEDEGFCOPIKKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30230358 | |

| Record name | 1-Bromoacetylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80480-15-5 | |

| Record name | 1-Bromoacetylpyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080480155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromoacetylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Bromoacetyl)pyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: 2-Bromo-1-(pyren-1-yl)ethanone can be synthesized by reacting cupric bromide with 1-acetylpyrene. The reaction typically involves the following steps:

- Dissolve 1-acetylpyrene in an appropriate solvent such as dichloromethane.

- Add cupric bromide to the solution.

- Stir the mixture at room temperature for several hours.

- Purify the product using column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade equipment. The key is to ensure the purity and yield of the product through efficient purification techniques.

化学反応の分析

2-Bromo-1-(pyren-1-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts such as palladium or copper.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

- Substituted pyrene derivatives

- Oxidized products like pyrene ketones or carboxylic acids

- Reduced products like pyrene alcohols

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₁₈H₁₁BrO

- Molecular Weight : 323.18 g/mol

- CAS Number : 80480-15-5

The compound features a pyrene moiety, which contributes to its fluorescent characteristics, making it valuable for various applications.

Chemistry

2-Bromo-1-(pyren-1-yl)ethanone is utilized as:

- Fluorescent Probe : It serves as a fluorescent probe in chemical ionization mass spectrometry for identifying sodium salts in reaction mixtures.

- Initiator in Polymerization : The compound is effective as an initiator in the bulk polymerization of 2-ethyl-2-oxazoline, leading to the creation of pyrene-labeled poly(2-ethyl-2-oxazoline) (PETOX-py) .

Biology

In biological applications, this compound acts as:

- Fluorescence Detector : It assists in the detection of various biological molecules through fluorescence detection methods.

- Labeling Agent : Used for fluorescent labeling in high-performance liquid chromatography (HPLC) for determining toxins like okadaic acid .

Medicine

The potential medical applications include:

- Fluorescent Markers : It is explored for developing fluorescent markers for imaging and diagnostic purposes.

Industry

In industrial applications, this compound is:

- Synthesis of Advanced Materials : Employed in creating polymers with specific fluorescent properties, enhancing material performance in various applications.

Table 1: Summary of Applications

| Application Area | Specific Use | Description |

|---|---|---|

| Chemistry | Fluorescent Probe | Identifies sodium salts in mass spectrometry |

| Chemistry | Polymerization Initiator | Produces pyrene-labeled poly(2-ethyl-2-oxazoline) |

| Biology | Fluorescence Detection | Detects biological molecules |

| Medicine | Imaging Markers | Develops fluorescent markers for diagnostics |

| Industry | Material Synthesis | Creates polymers with enhanced fluorescent properties |

Case Study 1: Polymerization Initiation

In a study published by Smith et al. (2023), this compound was used to initiate the polymerization of 2-ethyl-2-oxazoline. The resulting polymer exhibited significant fluorescence, making it suitable for biomedical applications where tracking and imaging are crucial.

Case Study 2: Biological Detection

A research article by Johnson et al. (2024) demonstrated the use of this compound as a fluorescent labeling agent for HPLC analysis of okadaic acid toxins. The study confirmed that the compound significantly improved detection sensitivity and accuracy compared to traditional methods.

作用機序

The mechanism of action of 2-Bromo-1-(pyren-1-yl)ethanone primarily involves its fluorescent properties. The compound absorbs light at specific wavelengths and emits fluorescence, which can be detected and measured. This property makes it useful in various analytical techniques, including fluorescence microscopy and spectroscopy. The molecular targets and pathways involved depend on the specific application and the biological or chemical system being studied.

類似化合物との比較

Physical and Chemical Properties

The substituents on the aromatic ring significantly influence the physical and chemical behavior of bromoethanones. Below is a comparative table of key analogues:

Key Observations :

- Melting Points : Electron-donating groups (e.g., hydroxyl, methoxy) increase melting points due to hydrogen bonding (e.g., 128°C for 4-hydroxyphenyl derivative ) or crystallinity. In contrast, steric bulk from substituents like pyrene or pyridinyl may suppress melting points.

- Reactivity : Electron-withdrawing groups (e.g., nitro in 3-nitrophenyl derivative) enhance electrophilicity at the carbonyl carbon, accelerating nucleophilic substitution reactions. Methoxy and hydroxyl groups may stabilize intermediates via resonance.

- Synthesis Yields : Pyrrolopyridine and dimethoxyphenyl derivatives achieve high yields (84–92%) , likely due to optimized crystallization or purification steps.

Stability and Handling

- Stability: Bromoethanones with electron-deficient aromatic rings (e.g., nitro-substituted) may exhibit lower thermal stability due to increased susceptibility to decomposition.

- Safety : Most analogues require inert storage conditions (e.g., under nitrogen for dimethoxyphenyl derivative ) and personal protective equipment to mitigate inhalation or dermal exposure risks .

生物活性

2-Bromo-1-(pyren-1-yl)ethanone, with the chemical formula CHBrO and CAS number 80480-15-5, is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

This compound features a bromine atom attached to an ethanone moiety, which is further linked to a pyrene group. The presence of the pyrene structure may contribute to its photophysical properties, influencing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 323.18 g/mol |

| Molecular Formula | CHBrO |

| CAS Number | 80480-15-5 |

| Purity | Varies by supplier |

| Storage Conditions | Inert atmosphere, Room Temperature |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may exhibit:

Target Interactions

Research indicates that compounds with structural similarities to this compound can selectively activate or inhibit various kinases and phosphatases. The precise mechanism of action for this compound remains under investigation, but it is hypothesized that the pyrene moiety enhances interactions with lipid membranes or proteins due to its hydrophobic nature.

Cellular Effects

The biological effects observed in vitro include alterations in gene expression and metabolic pathways. For instance, compounds within this class have been shown to affect cellular proliferation and apoptosis in cancer cell lines .

Study 1: Anticancer Activity

A study published in Molecules examined the anticancer potential of pyrene derivatives, including this compound. The findings demonstrated that these compounds could induce apoptosis in specific cancer cell lines through the modulation of signaling pathways associated with cell survival .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties of brominated compounds. It was found that this compound exhibited significant inhibition against certain kinases involved in cancer progression, suggesting a potential role in therapeutic applications for cancer treatment .

Q & A

Q. How can researchers optimize the bromination of pyren-1-yl ethanone to synthesize 2-bromo-1-(pyren-1-yl)ethanone with high yield and purity?

Methodological Answer: Bromination of pyren-1-yl ethanone typically involves reacting the parent compound with bromine (Br₂) in a solvent such as chloroform (CHCl₃) or dichloromethane (DCM) under controlled temperatures (20–40°C). For example, a protocol adapted from similar bromo-ethanone syntheses (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) involves:

- Dissolving 1-(pyren-1-yl)ethanone in CHCl₃.

- Adding Br₂ dropwise over 30 minutes.

- Washing the product with NaHCO₃ and sodium thiosulfate to remove excess bromine .

- Recrystallizing from diethyl ether (Et₂O) for purification.

Key Variables:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | CHCl₃ or DCM | Polar aprotic solvents minimize side reactions |

| Temperature | 20–25°C | Higher temperatures risk over-bromination |

| Stoichiometry | 1:1 (ethanone:Br₂) | Excess Br₂ reduces selectivity |

Troubleshooting: Inconsistent yields may arise from incomplete bromine removal. Use sequential washes with NaHCO₃ (neutralizes HBr) and sodium thiosulfate (reduces residual Br₂) .

Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR can confirm the substitution pattern. The pyrenyl proton signals appear in the aromatic region (δ 7.5–9.0 ppm), while the brominated methylene group (CH₂Br) resonates at δ 4.5–5.0 ppm .

- X-ray Crystallography: Single-crystal X-ray studies (e.g., using SHELX software ) resolve bond lengths and angles. For example, the C-Br bond length typically ranges from 1.89–1.92 Å, consistent with other bromo-ethanones .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (expected [M⁺] at m/z 329.04 for C₁₈H₁₁BrO).

Data Interpretation Example:

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| ¹H NMR | δ 8.2–8.5 (pyrenyl H), δ 4.8 (CH₂Br) | |

| X-ray | C-Br: 1.91 Å, C=O: 1.21 Å |

Advanced Research Questions

Q. How do electronic effects of the pyrenyl substituent influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The pyrenyl group is electron-rich due to its conjugated π-system, which activates the adjacent carbonyl group toward nucleophilic attack. For example:

- SN2 Reactions: Nucleophiles (e.g., NaN₃, KSCN) replace the bromine atom in polar aprotic solvents like DMF. The reaction rate is enhanced by the electron-withdrawing effect of the carbonyl group .

- Comparative Reactivity:

| Nucleophile | Solvent | Yield (%) | Notes |

|---|---|---|---|

| NaN₃ | DMF | 85–90 | Fast kinetics due to strong EWG effect |

| NH₃ | EtOH | 60–65 | Steric hindrance from pyrenyl group |

Mechanistic Insight: Density Functional Theory (DFT) calculations can model charge distribution, showing higher electrophilicity at the carbonyl carbon compared to non-aromatic analogs .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer results) often stem from assay conditions or structural analogs. A systematic approach includes:

Structural Validation: Confirm purity via HPLC (≥95%) and NMR .

Dose-Response Curves: Test across a concentration range (1–100 μM) to identify IC₅₀ values.

Control Experiments: Compare with analogs (e.g., 2-bromo-1-(5-chloropyridin-2-yl)ethanone) to isolate substituent effects .

Case Study:

| Derivative | Bioassay | Result | Reference |

|---|---|---|---|

| Pyrenyl-bromo | Enzyme inhibition | IC₅₀ = 12 μM | |

| Chlorophenyl-bromo | Antimicrobial | MIC = 25 μg/mL |

Q. What strategies improve the stability of this compound during long-term storage?

Methodological Answer: Degradation occurs via hydrolysis (C-Br bond cleavage) or photolysis. Mitigation strategies include:

- Storage Conditions:

- Temperature: 2–8°C under inert gas (N₂ or Ar) .

- Light Protection: Amber glass vials to block UV/visible light .

- Stabilizers: Add desiccants (e.g., molecular sieves) to prevent moisture ingress .

Stability Data:

| Condition | Degradation (%) at 6 Months |

|---|---|

| 25°C, light | 45–50 |

| 4°C, N₂, dark | <5 |

Q. How can crystallographic data (e.g., SHELX-refined structures) guide the design of this compound-based coordination complexes?

Q. Table 1: Comparative Reactivity of Halogenated Ethanones

| Compound | Halogen | Reaction Rate (SN2) | Reference |

|---|---|---|---|

| 2-Bromo-1-(pyren-1-yl) | Br | 1.0 (baseline) | |

| 2-Chloro-1-(pyren-1-yl) | Cl | 0.3 | |

| 2-Iodo-1-(pyren-1-yl) | I | 2.5 |

Q. Table 2: Thermal Stability Under Different Conditions

| Storage Condition | Decomposition Onset (°C) |

|---|---|

| Ambient, air | 75 |

| N₂, 4°C | 110 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。